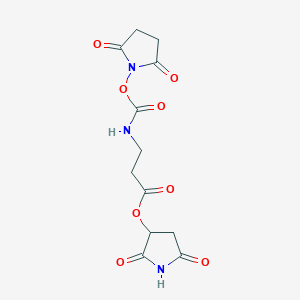
2,5-Dioxopyrrolidin-3-yl 3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)amino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-3-yl 3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)amino)propanoate is a compound with significant applications in various scientific fields. It is known for its role in the synthesis of novel antibody-drug conjugates, which are crucial in targeted cancer therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-3-yl 3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)amino)propanoate involves multiple steps. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with 3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)amino)propanoate under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dioxopyrrolidin-3-yl 3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
2,5-Dioxopyrrolidin-3-yl 3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)amino)propanoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the development of bioconjugates for imaging and diagnostic purposes.
Medicine: Integral in the creation of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,5-Dioxopyrrolidin-3-yl 3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)amino)propanoate involves its interaction with specific molecular targets. In the context of antibody-drug conjugates, the compound binds to the antibody, which then targets cancer cells. Upon binding, the drug is released, exerting its cytotoxic effects on the cancer cells. The pathways involved include receptor-mediated endocytosis and subsequent intracellular drug release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate
- 2,5-Dioxopyrrolidin-1-yl acrylate
Uniqueness
What sets 2,5-Dioxopyrrolidin-3-yl 3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)amino)propanoate apart from similar compounds is its specific structure that allows for efficient conjugation with antibodies. This unique feature makes it highly effective in the development of targeted therapies, particularly in oncology .
Eigenschaften
Molekularformel |
C12H13N3O8 |
|---|---|
Molekulargewicht |
327.25 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-3-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C12H13N3O8/c16-7-5-6(11(20)14-7)22-10(19)3-4-13-12(21)23-15-8(17)1-2-9(15)18/h6H,1-5H2,(H,13,21)(H,14,16,20) |
InChI-Schlüssel |
MOPATLQVXBCRMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)NCCC(=O)OC2CC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Trifluoromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B11773105.png)

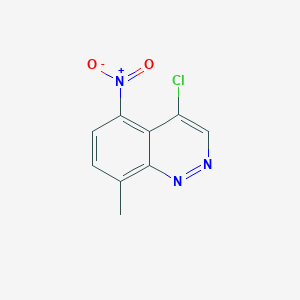
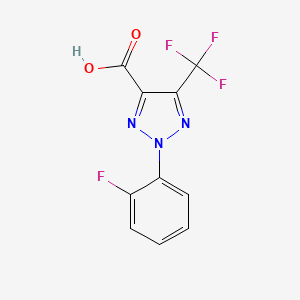
![Benzenesulfonylfluoride, 4-[2-[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]ethyl]-](/img/structure/B11773134.png)
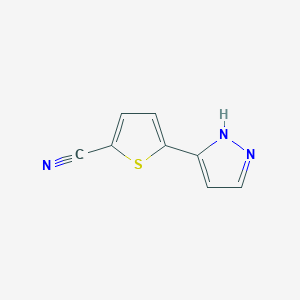
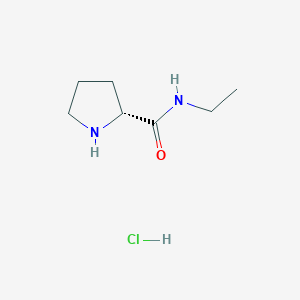

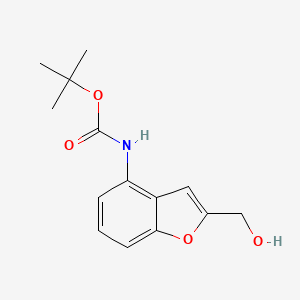
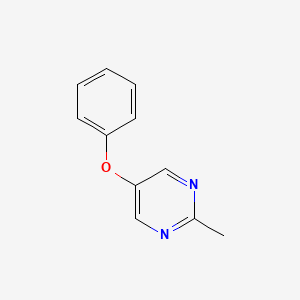
![6,11-Dihydrobenzo[b]acridine-12-carboxylic acid](/img/structure/B11773180.png)
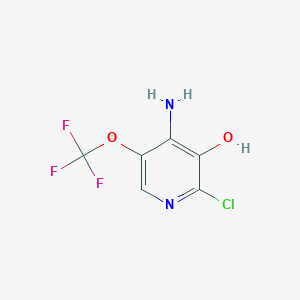

![tert-Butyl 7-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B11773208.png)
